molecular formula C23H32N2O4 B12195702 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide

Cat. No.: B12195702
M. Wt: 400.5 g/mol
InChI Key: HTRNUXLXPRZVNN-UHFFFAOYSA-N
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, an ethylamino group, and a dimethoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with an amine, such as ethylamine, to form 2-{[2-(4-tert-butylphenoxy)ethyl]amino}ethanol. The final step involves the reaction of this intermediate with 3,4-dimethoxybenzyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethyl acetate
  • Ethyl (4-tert-butylphenoxy)acetate
  • 2-(4-tert-butylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(3,4-dimethoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylamino]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H32N2O4/c1-23(2,3)18-7-9-19(10-8-18)29-13-12-24-16-22(26)25-15-17-6-11-20(27-4)21(14-17)28-5/h6-11,14,24H,12-13,15-16H2,1-5H3,(H,25,26)

InChI Key

HTRNUXLXPRZVNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNCC(=O)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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